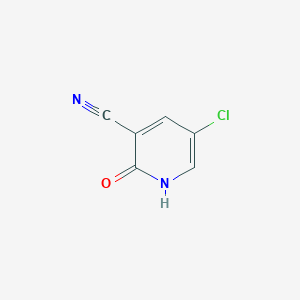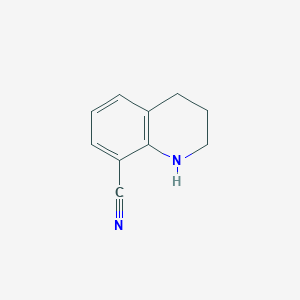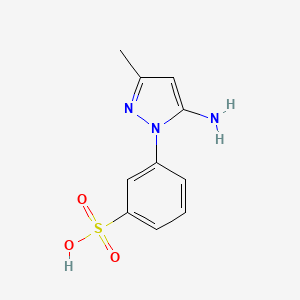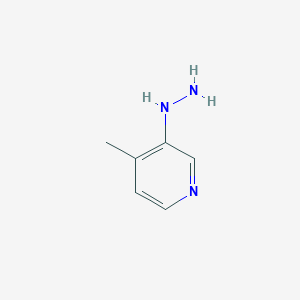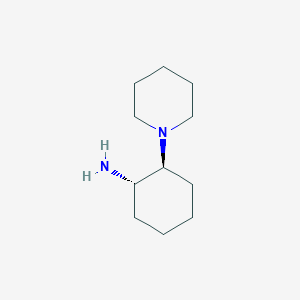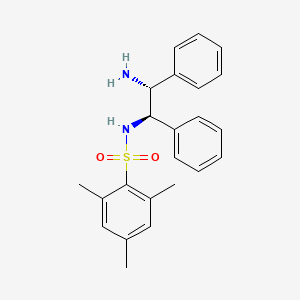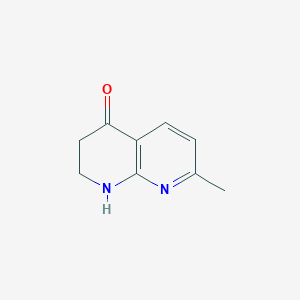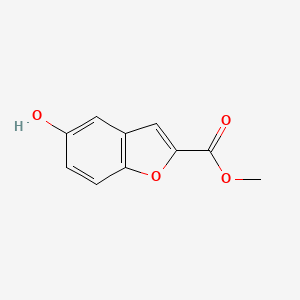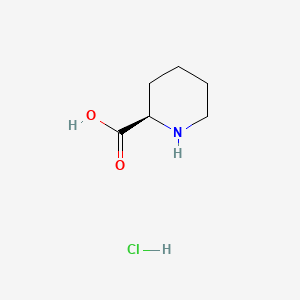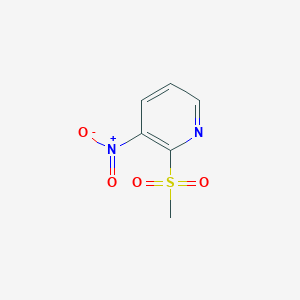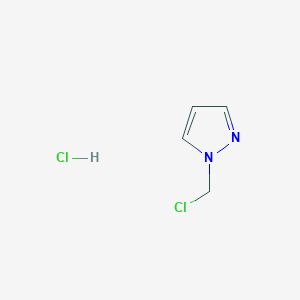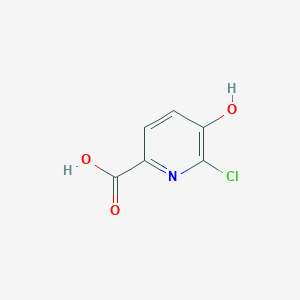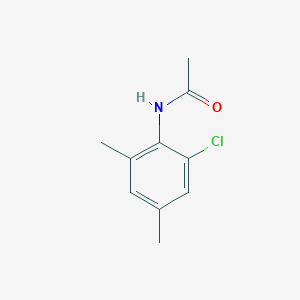
2-Chloro-4,6-dimethyl acetanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4,6-dimethyl acetanilide is an organic compound with the molecular formula C10H12ClNO. It is a white to brown crystalline powder or needles with a melting point of 143-150°C . This compound is known for its applications in various fields, including pharmaceuticals and agriculture.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethyl acetanilide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride. The process can be summarized as follows :
Reaction Setup: Dissolve 2,6-dimethylaniline in an organic solvent such as ice-cold acetic acid.
Addition of Reagents: Slowly add chloroacetyl chloride to the solution while maintaining the temperature below 30°C.
Reaction Completion: Stir the mixture for an hour, then heat it under reflux for several hours.
Product Isolation: Cool the reaction mixture, filter the precipitate, and wash it with water to obtain the product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is carried out in a controlled environment with precise temperature and pH monitoring. The use of solvents like tetrahydrofuran or acetonitrile and acid scavengers such as anhydrous sodium acetate can enhance the reaction efficiency .
化学反应分析
Types of Reactions
2-Chloro-4,6-dimethyl acetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines.
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to form 2,6-dimethylaniline and acetic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids (HCl) or bases (NaOH) under reflux conditions.
Major Products
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of 2,6-dimethylaniline and acetic acid.
科学研究应用
2-Chloro-4,6-dimethyl acetanilide has diverse applications in scientific research:
作用机制
The compound exerts its effects primarily through the inhibition of acetohydroxyacid synthase (AHAS). This enzyme is essential for the synthesis of branched-chain amino acids in plants. By inhibiting AHAS, 2-Chloro-4,6-dimethyl acetanilide disrupts protein synthesis, leading to stunted growth and eventual death of the plant .
相似化合物的比较
Similar Compounds
- 2-chloro-2’,6’-dimethylacetanilide
- N-(2,6-dimethylphenyl)-2-chloroacetamide
- N-chloroacetyl-2,6-dimethylaniline
- Chloroacetamido-2,6-xylidine
Uniqueness
2-Chloro-4,6-dimethyl acetanilide stands out due to its specific application as an intermediate in the synthesis of lidocaine and its role as a herbicide. Its ability to inhibit AHAS makes it particularly effective in agricultural applications .
属性
CAS 编号 |
93506-80-0 |
|---|---|
分子式 |
C10H12ClNO |
分子量 |
197.66 g/mol |
IUPAC 名称 |
N-(2-chloro-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H12ClNO/c1-6-4-7(2)10(9(11)5-6)12-8(3)13/h4-5H,1-3H3,(H,12,13) |
InChI 键 |
RDPQJNWJMMXTKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C)C |
规范 SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


